4-Hydroxylysine
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Overview
Description
4-hydroxylysine is a hydroxylysine that is lysine substituted by a hydroxy group at position 4.
Scientific Research Applications
Bioproduction and Biocatalysis
4-Hydroxylysine (4-Hydroxylysine) has applications in bioproduction processes. Hara et al. (2017) discovered lysine hydroxylases capable of converting l-lysine into 4-hydroxylysine with high efficiency, demonstrating potential for industrial bioprocess technologies (Hara et al., 2017).
Collagen Biosynthesis
4-Hydroxylysine plays a crucial role in collagen biosynthesis. Myllylä et al. (1991) reported the molecular cloning of chick lysyl hydroxylase, an enzyme crucial for the formation of hydroxylysine in collagens (Myllylä et al., 1991).
Effects on Cellular Functions
Ladha et al. (1978) found that 5-hydroxylysine impacts ammonia production and assimilation in the cyanobacterium Anabaena cylindrica, indicating a role in nitrogen fixation (Ladha et al., 1978).
Influence on Lysine Biosynthesis
Sinha et al. (1971) showed that hydroxylysine influences the biosynthesis of lysine in Saccharomyces, highlighting its regulatory role in amino acid synthesis (Sinha et al., 1971).
Presence in Non-Collagenous Proteins
Molony et al. (1995) found hydroxylysine in various non-collagenous proteins, suggesting a broader significance in protein modification (Molony et al., 1995).
In Silico Identification
Mahmood et al. (2020) developed a method, iHyd-LysSite (EPSV), for identifying hydroxylysine sites in proteins, showing the relevance of computational approaches in studying post-translational modifications (Mahmood et al., 2020).
Metabolic Studies
Euli et al. (1999) used 5-hydroxylysine as a marker in metabolic studies related to collagen in human and rat urine, demonstrating its utility in biomedical research (Euli et al., 1999).
properties
Product Name |
4-Hydroxylysine |
---|---|
Molecular Formula |
C6H14N2O3 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,6-diamino-4-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H14N2O3/c7-2-1-4(9)3-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11) |
InChI Key |
ASYBZHICIMVQII-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(CC(C(=O)O)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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